molecular formula C19H13Cl2N3 B3036363 1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 339112-32-2

1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B3036363
CAS RN: 339112-32-2
M. Wt: 354.2 g/mol
InChI Key: YCJXALWLTSNLIF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as CBP, is a heterocyclic compound consisting of a benzimidazole ring system with two chlorine substituents. It has been widely studied due to its unique chemical and biological properties, and its potential applications in various fields including medicinal chemistry, organic synthesis, and drug development.

Scientific Research Applications

Heme Oxygenase Inhibition

1-(2-Chlorobenzyl)-2-(6-Chloro-3-Pyridinyl)-1H-1,3-Benzimidazole and its analogs show potential in inhibiting heme oxygenase (HO) activity. Research by Vlahakis et al. (2013) has demonstrated that these compounds are potent and highly selective inhibitors of the HO-2 isozyme. Their selective inhibition could lead to pharmacological and therapeutic applications (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).

Synthesis and Material Chemistry

Studies by Masters et al. (2011) have shown the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, compounds of interest in medicinal chemistry for their solubility and DNA intercalation properties (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Magnetic, Biological, and Electrochemical Properties

The compounds containing the 1H-1,3-benzimidazole structure exhibit a range of properties, including magnetic, biological, and electrochemical activities. Boča et al. (2011) reviewed the chemistry of these compounds, highlighting their diverse properties and potential applications (Boča, Jameson, & Linert, 2011).

Synthesis Methodology

Efficient synthesis methods for benzimidazoles, including those related to 1H-1,3-benzimidazole, have been developed, as discussed by Eynde et al. (2010). These methods can create various derivatives, expanding the utility and application of these compounds in scientific research (Eynde, Mayence, Maquestiau, & Anders, 2010).

Antimicrobial and Antitumor Activities

Research by Charlson (1973) indicates that certain benzimidazole derivatives exhibit antitumor and antibacterial activities. This suggests potential applications of these compounds in developing new treatments for various diseases (Charlson, 1973).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-15-6-2-1-5-14(15)12-24-17-8-4-3-7-16(17)23-19(24)13-9-10-18(21)22-11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJXALWLTSNLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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